methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

physicochemical profiling chromenopyridine structure-property relationships

This chromeno[2,3-b]pyridine derivative features a 2-ethyl substituent and 3-methyl ester, but lacks the 2-amino group essential for TBK1/IKKε hinge-region binding, making it an ideal negative control in kinase selectivity panels. The 3-methyl ester enables direct aminolysis to carboxamide libraries without coupling reagents. The unsubstituted A-ring supports systematic SAR via late-stage functionalization. Choose 95% purity grade to minimize false signals in biological assays. Shipping worldwide for R&D use.

Molecular Formula C16H13NO4
Molecular Weight 283.283
CAS No. 338417-40-6
Cat. No. B2839925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
CAS338417-40-6
Molecular FormulaC16H13NO4
Molecular Weight283.283
Structural Identifiers
SMILESCCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC
InChIInChI=1S/C16H13NO4/c1-3-12-10(16(19)20-2)8-11-14(18)9-6-4-5-7-13(9)21-15(11)17-12/h4-8H,3H2,1-2H3
InChIKeyCOTUCACLEXLQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338417-40-6): Structural and Procurement Baseline for Chromenopyridine Scaffold Selection


Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338417-40-6) is a synthetic heterocyclic compound belonging to the chromeno[2,3-b]pyridine class, characterized by a fused tricyclic scaffold incorporating a benzopyran ring ortho-condensed with a pyridine ring [1]. Key structural features include a 2-ethyl substituent, a 3-methyl ester, and a 5-oxo (ketone) group. Its molecular formula is C16H13NO4 (MW 283.28 g/mol), with a computed XLogP3-AA of 2.9, topological polar surface area of 65.5 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound exhibits low aqueous solubility (4.2 µg/mL at pH 7.4) [1]. It is commercially available from multiple suppliers at purities ranging from 90% to 95% . Chromeno[2,3-b]pyridines are recognized as privileged scaffolds in medicinal chemistry, with documented applications as kinase inhibitor intermediates, anti-inflammatory agents, and anticancer lead compounds [2][3][4].

Why Methyl 2-Ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Cannot Be Interchanged with In-Class Analogs: Structural Determinants Driving Differential Target Engagement and Physicochemical Behavior


The chromeno[2,3-b]pyridine scaffold supports diverse substitution patterns that profoundly alter biological target engagement, physicochemical properties, and synthetic utility. At the 2-position, the ethyl substituent on the target compound confers greater steric bulk and lipophilicity compared to the 2-methyl analog (CAS 338417-42-8), which directly impacts binding pocket complementarity in kinase targets [1]. Critically, the target compound lacks the 2-amino group present in the clinically studied amlexanox series (CAS 68302-57-8), which is essential for TBK1/IKKε hinge-region hydrogen bonding and nanomolar inhibitory activity [1][2]. The 3-methyl ester functionality distinguishes this compound from the corresponding 3-carboxylic acid derivatives prevalent in the TBK1/IKKε inhibitor literature, altering both hydrogen-bonding capacity (zero HBD vs. one for the carboxylic acid) and susceptibility to Phase II metabolism [3]. Furthermore, the unsubstituted A-ring (positions 7, 8, 9) contrasts with the 7-isopropyl or 7-cyclohexyl modifications that confer kinase selectivity in amlexanox analogs [2]. These structural differences collectively mean that substitution with any close chromeno[2,3-b]pyridine analog—even one differing by a single methyl group—will yield a different biological profile, solubility, and synthetic reactivity, invalidating direct interchangeability in research or industrial settings.

Quantitative Differential Evidence Guide: Methyl 2-Ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: 2-Ethyl Substitution Increases cLogP by 0.4 Units Compared to the 2-Methyl Analog, Modulating Predicted Membrane Permeability

The 2-ethyl substituent on the target compound (CAS 338417-40-6) increases calculated lipophilicity (XLogP3-AA = 2.9) compared to the 2-methyl analog, methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338417-42-8; XLogP3-AA = 2.5), a difference of ΔXLogP3-AA = +0.4 [1][2]. The molecular weight difference is 14.03 g/mol (283.28 vs. 269.25) [1][2]. Both compounds share identical hydrogen bond donor (0) and acceptor (5) counts and TPSA (65.5 Ų), indicating that the lipophilicity increase is driven solely by the additional methylene group without altering polar surface area [1][2]. This ΔlogP of 0.4 is predicted to correspond to an approximately 2.5-fold increase in n-octanol/water partition coefficient, with implications for passive membrane permeability in cell-based assays [3].

physicochemical profiling chromenopyridine structure-property relationships

Absence of 2-Amino Group Distinguishes This Compound from the Amlexanox-Derived TBK1/IKKε Inhibitor Series and Eliminates Kinase Hinge-Region Binding

The target compound lacks the 2-amino substituent that is a conserved pharmacophoric element across all active TBK1/IKKε inhibitors in the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid series reported by Beyett et al. (2018) [1]. In the co-crystal structure of TBK1 with amlexanox (PDB: 6CQ5), the 2-amino group forms a critical hydrogen bond with the hinge region of the kinase domain [1][2]. The target compound's 2-ethyl group replaces this amino functionality with a hydrophobic alkyl substituent, thereby eliminating the key hinge-binding interaction required for TBK1/IKKε inhibition. Active analogs in the Beyett series display TBK1 IC50 values as low as 210 nM, whereas compounds lacking the 2-amino group are predicted to be inactive against these kinases [1]. This structural feature positions the target compound as a potentially useful negative control or selectivity probe in kinase panels where amlexanox-derived compounds serve as positive controls [1].

kinase inhibitor TBK1 IKKε structure-activity relationship

Commercial Purity Differential: AKSci Supplies at 95% Purity vs. Leyan at 90% – A 5-Percentage-Point Gap with Implications for Reproducibility in Biological Assays

Commercial sourcing reveals a measurable purity differential among vendors. AKSci supplies methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate at a minimum purity specification of 95% (CAS 338417-40-6, catalog 0713CF) . Leyan supplies the same compound at 90% purity (Product No. 2163723) . This represents a 5-percentage-point difference, corresponding to up to a twofold difference in total impurity burden (5% vs. 10% total impurities). No analytical certificates (CoA, NMR, HPLC) were publicly accessible at the time of this analysis for independent verification . The compound's low aqueous solubility (4.2 µg/mL at pH 7.4) [1] means that even minor hydrophobic impurities may aggregate and confound biological assay interpretation through non-specific effects [2].

chromenopyridine vendor comparison chemical purity

3-Methyl Ester as a Versatile Synthetic Handle: Enabling Late-Stage Diversification Routes Not Accessible with the 3-Carboxylic Acid Series

The 3-methyl ester functionality in the target compound provides a chemically differentiated synthetic handle compared to the 3-carboxylic acid group found in amlexanox (CAS 68302-57-8) and the broader 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid series [1][2]. The methyl ester can undergo direct aminolysis with primary or secondary amines to generate diverse 3-carboxamide analogs without requiring coupling reagents, whereas the carboxylic acid series requires activation (e.g., HATU, EDCI) for amide bond formation [3]. Additionally, the methyl ester serves as a transient protecting group that can be hydrolyzed under mild basic conditions (LiOH, THF/H2O) to reveal the free carboxylic acid, enabling access to either ester or acid derivatives from a single procurement [3]. The target compound's TPSA of 65.5 Ų, combined with its zero H-bond donor count, makes it inherently more cell-permeable than the corresponding carboxylic acid (TPSA ~85–90 Ų, HBD = 1–2 for typical chromeno[2,3-b]pyridine-3-carboxylic acids), which is relevant when the compound is used as a cellular probe precursor [4].

medicinal chemistry synthetic diversification prodrug design

Chromeno[2,3-b]pyridine Scaffold Class Activity: Documented Anticancer Potency Against Breast Cancer Lines Provides Context for This Compound as a Scaffold-Hopping Intermediate

The chromeno[2,3-b]pyridine scaffold class has demonstrated quantifiable anticancer activity in peer-reviewed studies. In the 2020 study by Bioorganic Chemistry, functionalized chromeno[2,3-b]pyridines were tested against three breast cancer cell lines (MCF-7, Hs578t, MDA-MB-231) and the non-neoplastic MCF-10A line [1]. Compounds showed higher activity toward the luminal breast cancer subtype (MCF-7), competitive with doxorubicin as a reference compound [1]. Lead compound 'Chromene 3f' demonstrated a multi-mechanism profile: inhibition of cell growth and proliferation, G2/M phase cell cycle arrest, apoptosis induction, and microtubule destabilization, with a safe in vivo toxicity profile in C. elegans [1]. Separately, the 2016 study by Chung et al. reported that six chromeno[2,3-b]pyridine derivatives (including 2d) inhibited TNF-α-induced nitric oxide production more potently than quercetin, and 2d suppressed carrageenan-induced rat paw edema and prostaglandin E2 formation at 10 and 20 mg/kg doses [2]. NOTE: These data establish class-level activity; no direct bioassay data were identified for the specific compound methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338417-40-6) in the peer-reviewed literature accessible for this analysis.

anticancer chromenopyridine breast cancer scaffold hopping

Optimal Research and Industrial Application Scenarios for Methyl 2-Ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Based on Evidence-Anchored Differentiation


Negative Control Compound for TBK1/IKKε Kinase Selectivity Profiling Panels

The absence of the 2-amino group eliminates hinge-region hydrogen bonding required for TBK1/IKKε inhibition, as demonstrated by co-crystal structures (PDB: 6CQ5) and SAR data from the Beyett et al. (2018) series [1][2]. This compound can serve as a structurally matched, inactive scaffold for use as a negative control in kinase selectivity panels where amlexanox-derived compounds are employed as positive controls. Researchers should obtain the 95%-purity grade from AKSci to minimize impurity-driven false signals .

Medicinal Chemistry Diversification Intermediate for 3-Carboxamide Library Synthesis

The 3-methyl ester provides a synthetic handle that enables direct aminolysis to generate diverse 3-carboxamide analogs without coupling reagents, offering a route to compound libraries not directly accessible from the 3-carboxylic acid series [3][4]. The compound's superior predicted membrane permeability (XLogP3-AA = 2.9; TPSA = 65.5 Ų; HBD = 0) compared to the corresponding carboxylic acid analog supports its use as a cellular probe precursor that can be unmasked to the acid intracellularly [5].

Scaffold-Hopping Starting Point for Breast Cancer Drug Discovery Leveraging Unsubstituted A-Ring

The chromeno[2,3-b]pyridine scaffold has validated anticancer activity against MCF-7, Hs578t, and MDA-MB-231 breast cancer cell lines competitive with doxorubicin [6]. The target compound's unsubstituted A-ring (positions 7, 8, 9) provides a clean starting point for systematic SAR exploration via late-stage functionalization (e.g., palladium-catalyzed cross-coupling at brominated precursors, as employed in the Beyett et al. 2018 synthetic strategy [1]), enabling exploration of chemical space distinct from the 7-isopropyl (amlexanox) and 7-chloro series.

Physicochemical Probe for Structure-Property Relationship Studies Comparing 2-Ethyl vs. 2-Methyl Chromenopyridine Congeners

The ∆XLogP3-AA of +0.4 between this compound and its 2-methyl analog (CAS 338417-42-8), without any change in TPSA (65.5 Ų for both), provides an ideal matched molecular pair for studying the effect of incremental lipophilicity on membrane permeability, metabolic stability, and non-specific protein binding in the chromenopyridine series [5][7]. The low aqueous solubility (4.2 µg/mL at pH 7.4) necessitates formulation optimization (e.g., DMSO stock solutions with final assay concentrations ≤0.1% DMSO) for reliable biological testing [5].

Quote Request

Request a Quote for methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.